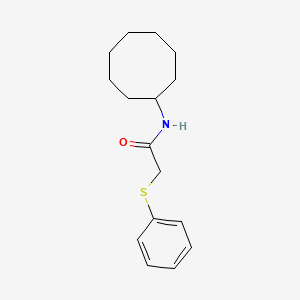
N-cyclooctyl-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPA is a small molecule that belongs to the class of thioacetamides. It was first synthesized in the 1970s as an anticonvulsant agent, but its potential as a therapeutic agent for other conditions has since been explored. CPA has been found to have a range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
作用机制
The exact mechanism of action of CPA is not fully understood. However, it is thought to act on the GABA system, which is involved in the regulation of neuronal excitability. CPA has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, reduces neuronal excitability and can lead to anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
CPA has been found to have a range of biochemical and physiological effects. In addition to its effects on the GABA system, CPA has been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. CPA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using CPA in lab experiments is its relatively low cost and ease of synthesis. Additionally, CPA has been found to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of using CPA in lab experiments is its relatively low potency compared to other anticonvulsant and analgesic agents. This may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on CPA. One area of interest is the development of more potent derivatives of CPA that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of CPA and its potential for the treatment of other conditions, such as anxiety and depression. Finally, studies are needed to determine the safety and efficacy of CPA in humans, which may pave the way for its use in clinical settings.
In conclusion, CPA is a synthetic compound that has potential therapeutic applications in a range of conditions. Its mechanism of action is not fully understood, but it is thought to act on the GABA system and voltage-gated sodium channels. CPA has been found to have anticonvulsant, analgesic, and anti-inflammatory effects, and it has a good safety profile in animal studies. While there are limitations to its use in lab experiments, there are several potential future directions for research on CPA, including the development of more potent derivatives and studies in humans.
合成方法
CPA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclooctanone with thioacetic acid to form N-cyclooctylthioacetamide, which is then reacted with phenylmagnesium bromide to form N-cyclooctyl-2-phenylthioacetamide. The final step involves the removal of the protecting group to yield CPA.
科学研究应用
CPA has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to have analgesic properties in models of neuropathic pain. Additionally, CPA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
属性
IUPAC Name |
N-cyclooctyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKEMHCWJXGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)





![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)